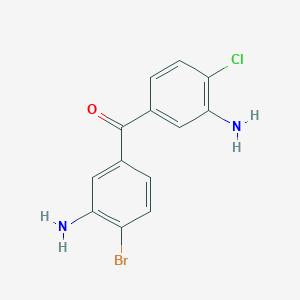
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone, also known as BRACM, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BRACM is a chalcone derivative that has been synthesized through various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In the field of materials science, this compound has been studied for its potential as a dye for organic light-emitting diodes (OLEDs). This compound has been found to exhibit high thermal stability and good solubility, making it a promising candidate for use in OLEDs.
Wirkmechanismus
The mechanism of action of (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to induce apoptosis in cancer cells by activating the extrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo. In a study conducted on mice, this compound was found to have no significant toxic effects on the liver, kidney, or spleen. However, further studies are needed to determine the long-term toxicity of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone in lab experiments is its low toxicity. This makes it a safer alternative to other chemical compounds that may exhibit higher toxicity. Another advantage of using this compound is its potential as a dye for OLEDs. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone. In the field of medicinal chemistry, further studies are needed to determine the efficacy of this compound as an anticancer agent in vivo. In the field of materials science, further studies are needed to optimize the synthesis of this compound for use as a dye in OLEDs. Additionally, further studies are needed to determine the long-term toxicity of this compound and its potential effects on the environment.
Synthesemethoden
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of two carbonyl compounds in the presence of a base catalyst to form an α,β-unsaturated carbonyl compound. The Aldol condensation reaction involves the reaction of an aldehyde or ketone with an enolate ion to form a β-hydroxy carbonyl compound. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with an activated methylene compound to form an α,β-unsaturated carbonyl compound. The synthesis of this compound can be achieved through the Claisen-Schmidt condensation reaction between 3-amino-4-bromobenzaldehyde and 3-amino-4-chlorobenzaldehyde in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
(3-amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOMGLXYWKDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Br)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)
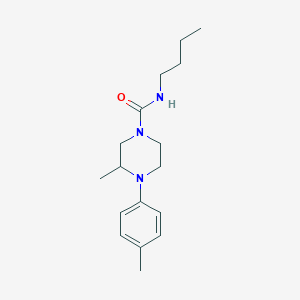
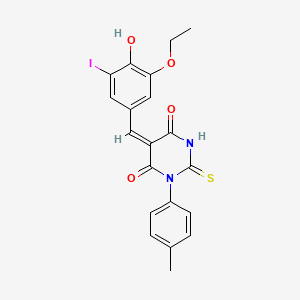
![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)
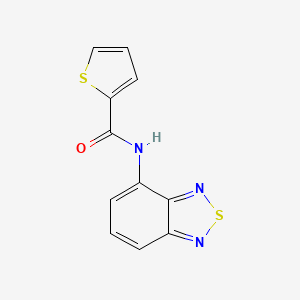
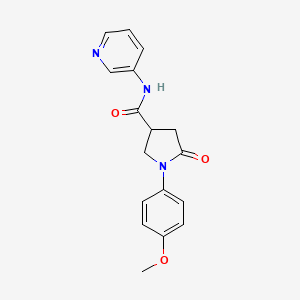
![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)